molecular formula C28H35N3O4S3 B10942359 ethyl 6-ethyl-2-{[({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-ethyl-2-{[({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10942359
M. Wt: 573.8 g/mol
InChI Key: GWOAOQWJODUBIF-FYJGNVAPSA-N
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Description

ETHYL 6-ETHYL-2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features multiple functional groups, including imidazole, thiophene, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-ETHYL-2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the thiophene moiety via cross-coupling reactions.
  • Functionalization of the benzothiophene core.
  • Final esterification to obtain the ethyl ester derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Optimization of temperature and pressure conditions.
  • Implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-ETHYL-2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of imidazole ketones to secondary alcohols.

    Substitution: Nucleophilic substitution reactions at the benzothiophene core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

  • Oxidized derivatives with sulfoxide or sulfone functionalities.
  • Reduced derivatives with secondary alcohol groups.
  • Substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 6-ETHYL-2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-ETHYL-2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is similar to other benzothiophene derivatives with imidazole and thiophene functionalities.

    Comparison: Compared to other compounds, it may exhibit unique reactivity due to the presence of multiple functional groups and the specific arrangement of these groups.

Properties

Molecular Formula

C28H35N3O4S3

Molecular Weight

573.8 g/mol

IUPAC Name

ethyl 6-ethyl-2-[[2-[(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H35N3O4S3/c1-6-18-9-11-20-22(12-18)38-25(24(20)27(34)35-7-2)30-23(32)15-36-28-29-21(13-19-10-8-17(5)37-19)26(33)31(28)14-16(3)4/h8,10,13,16,18H,6-7,9,11-12,14-15H2,1-5H3,(H,30,32)/b21-13+

InChI Key

GWOAOQWJODUBIF-FYJGNVAPSA-N

Isomeric SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CSC3=N/C(=C/C4=CC=C(S4)C)/C(=O)N3CC(C)C

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CSC3=NC(=CC4=CC=C(S4)C)C(=O)N3CC(C)C

Origin of Product

United States

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